molecular formula C5H5F5O3S B1273098 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride CAS No. 73606-13-0

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

Cat. No. B1273098
CAS RN: 73606-13-0
M. Wt: 240.15 g/mol
InChI Key: IMNCTHAFGYFIOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in the provided papers. For instance, a palladium-catalyzed allylation reaction has been developed to transfer the 1-phenylsulfonyl-2,2,2-trifluoroethyl moiety into organic compounds efficiently . This method avoids the competing β-elimination of fluoride, which is a common issue in such reactions. Additionally, a novel preparation method for a tetrafluoroethanesulfonyl fluoride compound has been reported, which utilizes an imidazole protective group to facilitate the formation of a novel intermediate monomer . This intermediate can then be converted to the desired compound using a reaction with HF.

Molecular Structure Analysis

While the exact molecular structure of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride is not discussed, the papers provide insights into the structure of similar fluorinated compounds. The presence of fluorine atoms in these molecules is significant as they can greatly influence the reactivity and stability of the compounds due to the high electronegativity and small size of fluorine, which allows for strong inductive effects and the potential for hydrogen bonding.

Chemical Reactions Analysis

The chemical reactions involving fluorinated sulfonyl fluoride compounds are of particular interest due to their potential applications in organic synthesis. The palladium-catalyzed allylation reaction mentioned in paper is an example of how these compounds can be used to introduce fluorinated groups into organic molecules, which can be valuable in the development of pharmaceuticals and agrochemicals where fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated sulfonyl fluoride compounds are influenced by the presence of fluorine atoms. These properties include increased lipophilicity, stability, and the ability to form strong hydrogen bonds, which can be advantageous in drug design. The synthesis methods described in the papers suggest that these compounds can be tailored to possess specific properties by carefully selecting the fluorinated groups and the conditions under which the reactions are carried out .

Scientific Research Applications

Fluorinating Derivatives and Reagents

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride, derived from Tetrafluoroethane β-sultone (TFES), leads to a variety of fluoroalkylsulfonic acids and derivatives. These compounds are crucial in difluoromethylation and trifluoromethylation reactions, widely used in medicinal chemistry and materials science. For instance, derivatives like FSO2CF2COOH and HCF2SO2R effectively incorporate a CF2 group into various molecular bonds, expanding the scope of carbene-based difluoromethylation reactions (Cheng‐Pan Zhang et al., 2014).

Synthesis and Catalysis

A study on the synthesis of 1,1,2,2-tetrafluoroethanesulfonyl fluoride and its applications in catalysis highlights its role in the preparation of aryl sulfonates. This acid, with lower volatility and ease of handling compared to triflic acid, has found use in palladium-catalyzed coupling reactions like Suzuki and Heck couplings, owing to its reactivity and thermal stability (V. Rostovtsev et al., 2008).

Copolymerization Studies

Research has explored the reaction of Tetrafluoroethylene (TFE) with derivatives of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride for copolymerization. This process led to the synthesis of copolymers containing sulfonyl fluoride functional groups, which exhibit unique properties like lower melting temperatures and high thermal stability, making them valuable in advanced material sciences (G. Kostov et al., 1993).

Nucleophilic Fluorination

The compound also plays a role in transition metal-catalyzed nucleophilic fluorination, a critical process for synthesizing fluorine-containing pharmaceuticals and agrochemicals. Its derivatives have been used in various transformations, including the fluorination of aryl triflates and allylic esters, contributing significantly to the development of new medicinal and agricultural products (C. Hollingworth & V. Gouverneur, 2012).

Fluorine Source in Organic Synthesis

In organic synthesis, 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride derivatives act as fluorine sources, enabling the synthesis of various fluorinated organic compounds. These compounds have applications in developing new pharmaceuticals and agrochemicals, as well as in the field of material science, where fluorine's unique properties are leveraged (Wei Zhang et al., 2012).

properties

IUPAC Name

1,1,2,2-tetrafluoro-2-prop-2-enoxyethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F5O3S/c1-2-3-13-4(6,7)5(8,9)14(10,11)12/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNCTHAFGYFIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C(F)(F)S(=O)(=O)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381986
Record name 2-Allyloxyperfluoroethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride

CAS RN

73606-13-0
Record name 2-Allyloxyperfluoroethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Qian, M Huang, Y Guo, QY Chen - Perfluoroalkyl Substances …, 2022 - books.google.com
Fluorinated surfactants play an important role in our daily life. 1 The surface activity of fluorocarbon surfactants is much better than that of their hydrocarbon counterparts. Fluorinated …
Number of citations: 3 books.google.com

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